Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride is a chemical compound with significant relevance in pharmaceutical research and development. It belongs to the class of benzoate esters, characterized by the presence of a methoxy group and a piperidine moiety. The compound is noted for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
This compound can be sourced from various chemical suppliers, with its identification linked to specific catalog numbers and CAS (Chemical Abstracts Service) numbers. The CAS number for Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride is 1016979-28-4, and its molecular formula is C14H20ClNO3, with a molecular weight of 285.77 g/mol . It is classified under organic compounds, specifically as an ester derivative of benzoic acid.
The synthesis of Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride typically involves several steps:
The molecular structure of Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride can be represented using various notations:
COC(=O)c1ccc(OCCN2CCCCC2)cc1InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1HThis structure highlights the methoxy group attached to the benzene ring and the piperidine ring connected via an ethyl linkage.
Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride can participate in various chemical reactions typical for esters:
These reactions are essential for modifying the compound's properties for specific applications.
The mechanism of action for Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride primarily involves its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures may act as agonists or antagonists at specific receptor sites, influencing neurotransmitter release and activity . The precise mechanism may vary depending on the target receptor system but often involves modulation of serotonin or dopamine pathways.
Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride exhibits several notable physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 285.77 g/mol |
| Appearance | White crystalline powder |
| Storage Temperature | Room temperature |
The chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Boiling Point | Not specified |
| Melting Point | Not specified |
These properties are critical for determining how the compound behaves under various conditions.
Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride has several scientific uses:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: